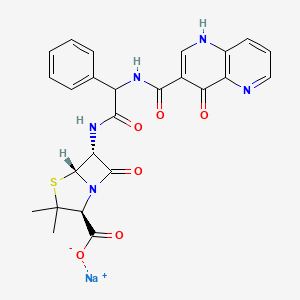![molecular formula C21H24O3 B14440961 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 76410-80-5](/img/structure/B14440961.png)
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is an organic compound that belongs to the class of phenoxypropanols This compound is characterized by the presence of two allyloxy groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol typically involves the reaction of 1,3-dichloro-2-propanol with 2-allylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
1,3-dichloro-2-propanol+2×2-allylphenolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The allyl groups may participate in covalent bonding with target proteins, leading to changes in their function. The phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar structure but lacks the phenoxy groups.
2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol): Contains a phenylene ring instead of the allyl groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains imidazolium instead of the propanol backbone.
Uniqueness
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is unique due to the presence of both allyl and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
76410-80-5 |
|---|---|
Molekularformel |
C21H24O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,3-bis(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H24O3/c1-3-9-17-11-5-7-13-20(17)23-15-19(22)16-24-21-14-8-6-12-18(21)10-4-2/h3-8,11-14,19,22H,1-2,9-10,15-16H2 |
InChI-Schlüssel |
SRGNLDHPBKUJHT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OCC(COC2=CC=CC=C2CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




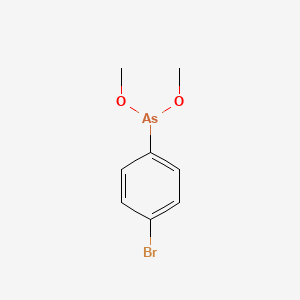

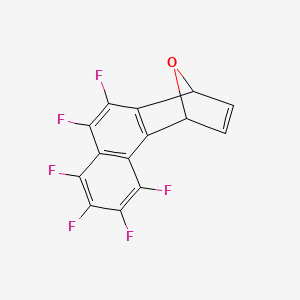
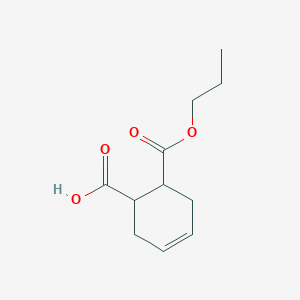

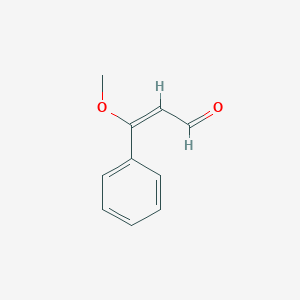
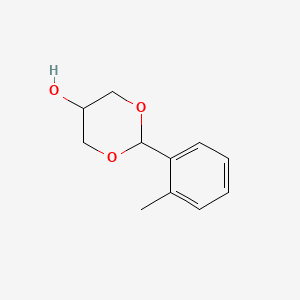
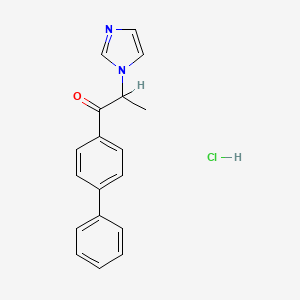
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

